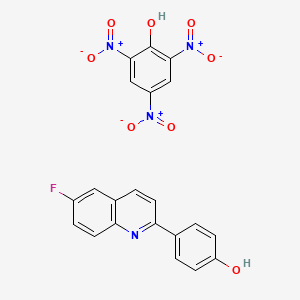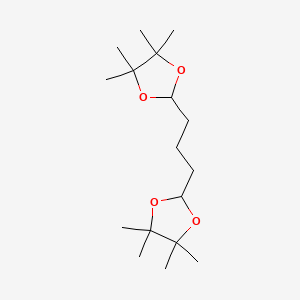
2,2'-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two 1,3-dioxolane rings connected by a propane-1,3-diyl linker. This compound is known for its stability and versatility in various chemical reactions, making it a valuable substance in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) typically involves the reaction of 1,3-dihydroxypropane with 2,2-dimethyl-1,3-dioxolane-4,5-dione under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized dioxolane derivatives.
Scientific Research Applications
2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for diols in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a stabilizing agent for proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) exerts its effects is primarily through its ability to stabilize reactive intermediates and protect functional groups during chemical reactions. The dioxolane rings provide a stable environment that prevents unwanted side reactions, making it an effective reagent in complex synthetic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-((Perfluoropropane-2,2-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 2,2’-(3-Phenylpropane-1,1-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Uniqueness
Compared to similar compounds, 2,2’-(Propane-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3-dioxolane) is unique due to its specific structural features that confer high stability and reactivity. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
90139-79-0 |
|---|---|
Molecular Formula |
C17H32O4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H32O4/c1-14(2)15(3,4)19-12(18-14)10-9-11-13-20-16(5,6)17(7,8)21-13/h12-13H,9-11H2,1-8H3 |
InChI Key |
QVVZXLZPMOMXGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(O1)CCCC2OC(C(O2)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)
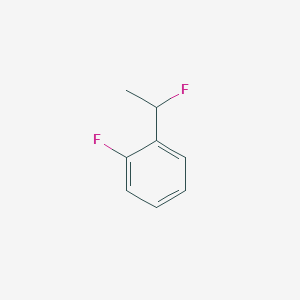
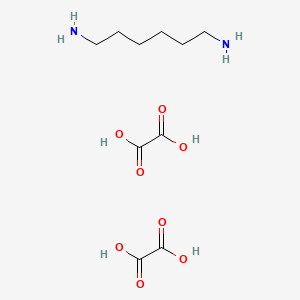
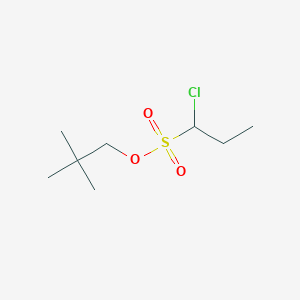
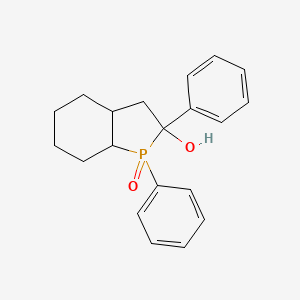
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
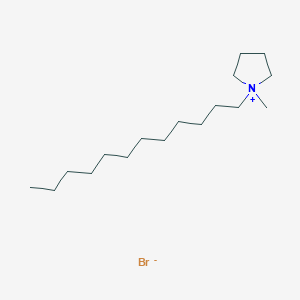
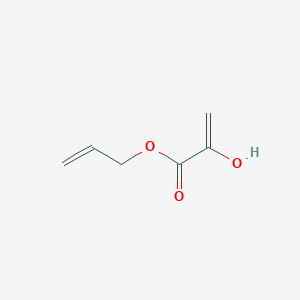
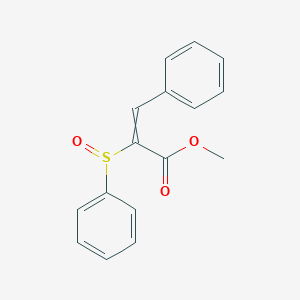
![2-(2-Aminophenyl)-6-methylidenebicyclo[3.2.1]octan-2-ol](/img/structure/B14372523.png)

![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
